4,8-Dihydroxyeudesm-7(11)-en-12,8-olide
Overview
Description
4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is a natural product found in Chloranthus spicatus with data available.
Scientific Research Applications
Eudesmanolides and Their Derivatives
Research has identified various eudesmanolides and their derivatives, including those similar to 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide. These compounds have been studied for their potential biological activities and applications.
Eudesmanolides from Plants : Eudesmanolides have been isolated from different plants like Pluchea quitoc and Taraxacum mongolicum. These compounds, including variants of this compound, have shown inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory properties (Guilhon & Müller, 1998); (Young-Hee Kim et al., 2011).
Anticancer Potential : Some studies have explored the anticancer activities of eudesmanolides. For example, a study on compounds from Ajuga forrestii reported weak cytotoxicity against certain cancer cell lines (Y. Xiong et al., 2013).
Anti-HIV Properties : Recent research on eudesmane-type sesquiterpenes from Croton megalocarpus has highlighted their significant anti-HIV activities. This finding opens potential avenues for the development of new anti-HIV treatments (Ermias Mergia Terefe et al., 2022).
Chemical Analysis and Synthesis : The study of eudesmanolides also extends to their chemical analysis and synthesis. For instance, research on the differentiation between various types of eudesmanolides using mass spectrometry contributes to our understanding of their chemical properties (H. Dias et al., 2017).
Neuroprotective Effects : Diterpenes and sesquiterpenes, including eudesmanolides, have been studied for their neuroprotective effects. Compounds isolated from Antrodia camphorata showed potential in protecting neurons from damage (Cheng-Chi Chen et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(4aR,5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMYFJSUBISYEJ-NGFQHRJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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